

Process optimization for the industrial scale-up of 1,2,5-Pentanetriol

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Compound of Interest

Compound Name: 1,2,5-Pentanetriol

Cat. No.: B082931

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Technical Support Center: Industrial Scale-Up of 1,2,5-Pentanetriol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the process optimization and industrial scale-up of **1,2,5-Pentanetriol**. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of **1,2,5-Pentanetriol**?

A1: A common and sustainable route involves the use of biomass-derived compounds. Furfuryl alcohol is a key precursor which can be converted to **1,2,5-Pentanetriol** through processes like the Achmatowicz rearrangement followed by hydrogenation and reduction reactions.^[1]

Q2: What types of catalysts are typically used in the synthesis of **1,2,5-Pentanetriol** and related polyols?

A2: The synthesis of pentanetriols and related diols often employs metal catalysts. For instance, palladium on carbon (Pd/C) is used for hydrogenation steps.^[1] Other research on similar compounds like 1,2-pentanediol and 1,5-pentanediol has explored catalysts such as rhodium-rhenium oxide on silica (Rh-ReOx/SiO2), copper-based catalysts, and platinum-based

catalysts.[2] The choice of catalyst is crucial for controlling selectivity and reaction efficiency.[3][4]

Q3: What are the critical process parameters to monitor during the scale-up of **1,2,5-Pentanetriol** synthesis?

A3: Key parameters to monitor and control during scale-up include reaction temperature, hydrogen pressure, catalyst loading, substrate concentration, and mixing efficiency. Inadequate control of these parameters can lead to exothermic reactions, which are manageable at a lab scale but can be dangerous at an industrial scale.[5]

Q4: What are the common impurities encountered in **1,2,5-Pentanetriol** production and how can they be minimized?

A4: During the synthesis from precursors like furfuryl alcohol, byproducts can include other pentanediols (1,2-pentanediol and 1,5-pentanediol) and other ring-opened or partially hydrogenated products.[3][4] Optimizing reaction conditions and catalyst selection can improve selectivity towards the desired **1,2,5-Pentanetriol**. Purification methods like multi-stage molecular distillation can be employed to achieve high purity.[6]

Q5: What are the recommended safety precautions when handling **1,2,5-Pentanetriol**?

A5: **1,2,5-Pentanetriol** is known to cause serious eye irritation.[7][8] It is essential to wear appropriate personal protective equipment (PPE), including eye and face protection.[8][9] The substance is incompatible with oxidizing agents and should be stored in a cool, dark place.[7] Always handle in a well-ventilated area and wash hands thoroughly after handling.[8][9]

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Low Yield of 1,2,5-Pentanetriol	<ul style="list-style-type: none">- Inefficient catalyst activity or deactivation.- Sub-optimal reaction temperature or pressure.- Poor mixing leading to mass transfer limitations.- Incomplete conversion of intermediates.	<ul style="list-style-type: none">- Screen different catalysts or optimize catalyst loading.- Perform a design of experiments (DoE) to find optimal temperature and pressure.- Increase agitation speed or improve reactor design.- Increase reaction time or catalyst concentration.
Formation of Undesired Byproducts	<ul style="list-style-type: none">- Incorrect catalyst selection leading to low selectivity.- Reaction temperature is too high, promoting side reactions.- Presence of impurities in the starting material.	<ul style="list-style-type: none">- Use a more selective catalyst for the specific transformation.- Lower the reaction temperature and monitor the reaction profile.- Ensure the purity of the starting materials.
Difficulties in Product Purification	<ul style="list-style-type: none">- Boiling points of byproducts are close to 1,2,5-Pentanetriol.- Thermal degradation of the product at high temperatures.	<ul style="list-style-type: none">- Employ fractional distillation under high vacuum.- Consider alternative purification techniques like chromatography for high-purity applications.- Use multi-stage molecular distillation to separate high-boiling point, hydrophilic compounds.[6]
Catalyst Deactivation	<ul style="list-style-type: none">- Poisoning of the catalyst by impurities in the feed.- Sintering of the metal particles at high temperatures.- Leaching of the active metal from the support.	<ul style="list-style-type: none">- Purify the feedstock to remove potential catalyst poisons.- Operate at the lowest effective temperature.- Choose a more robust catalyst support or modify the catalyst to improve stability.
Scale-Up Issues (e.g., Exotherms, Inconsistent	<ul style="list-style-type: none">- Inadequate heat removal at larger scales.- Non-linear	<ul style="list-style-type: none">- Ensure the reactor has sufficient cooling capacity.

Results)	scaling of mixing and mass transfer.- Changes in fluid dynamics in larger reactors.	Use computational fluid dynamics (CFD) to model and optimize mixing at scale.- Conduct pilot-scale runs to identify and address scale-dependent issues before moving to full production.[5]
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Data Presentation

Table 1: Illustrative Reaction Conditions for a Key Hydrogenation Step

Parameter	Laboratory Scale (Illustrative)	Industrial Scale (Illustrative)
Precursor	6-hydroxy-(2H)-pyran-3(6H)-one	6-hydroxy-(2H)-pyran-3(6H)-one
Catalyst	10 wt% Pd/C[1]	5-10 wt% Pd/C
Solvent	Ethanol[1]	Ethanol or other suitable solvent
Temperature	Room Temperature[1]	25-50 °C
Hydrogen Pressure	Atmospheric[1]	1-5 bar
Reaction Time	5 hours[1]	4-8 hours
Catalyst Loading	10 wt% relative to substrate[1]	1-5 wt% relative to substrate

Table 2: Catalyst Performance Comparison for a Related Hydrogenolysis Reaction (Illustrative)

Catalyst	Temperature (°C)	H ₂ Pressure (bar)	Conversion (%)	Selectivity to Diols (%)	Reference
10 wt% Cu/Al ₂ O ₃	140	80	86	70 (48% 1,2-PeD, 22% 1,5-PeD)	[2]
10 wt% Cu-Mg ₃ AlO _{4.5}	140	60	99	80 (51% 1,2-PeD, 29% 1,5-PeD)	[2]
Rh/OMS-2	160	30	~100	87 (to 1,2-PeD)	[10]

Experimental Protocols

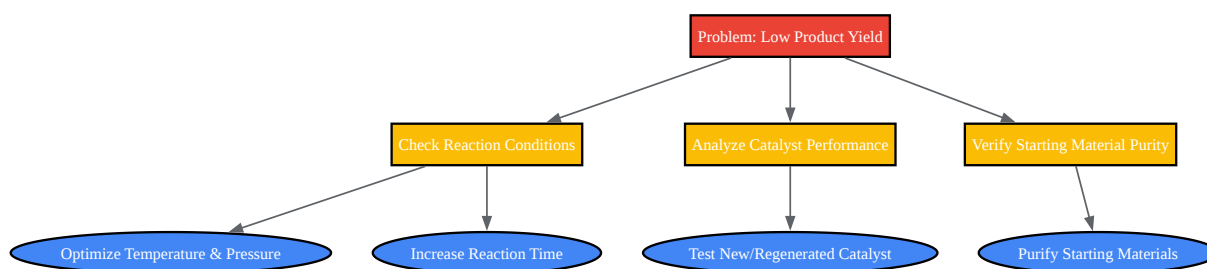
Protocol: Hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one to an Intermediate for **1,2,5-Pentanetriol** Synthesis (Illustrative)

This protocol is a hypothetical representation for industrial-scale production and should be optimized for specific equipment and safety considerations.

- Reactor Preparation:
 - Ensure the hydrogenation reactor is clean, dry, and inerted with nitrogen.
 - Charge the reactor with the precursor, 6-hydroxy-(2H)-pyran-3(6H)-one, and the appropriate solvent (e.g., ethanol).
- Catalyst Addition:
 - Under a nitrogen blanket, carefully add the Pd/C catalyst to the reactor. The catalyst loading should be optimized based on pilot plant data (e.g., 1-5 wt% relative to the substrate).
- Hydrogenation:

- Seal the reactor and perform several nitrogen/vacuum cycles to remove any residual air.
- Pressurize the reactor with hydrogen to the desired setpoint (e.g., 1-5 bar).
- Start agitation and heat the reactor to the target temperature (e.g., 25-50 °C).
- Monitor the reaction progress by measuring hydrogen uptake and analyzing samples periodically using a suitable analytical method (e.g., GC or HPLC).
- Reaction Completion and Work-up:
 - Once the reaction is complete (indicated by the cessation of hydrogen uptake and analytical confirmation), cool the reactor to room temperature.
 - Carefully vent the excess hydrogen and purge the reactor with nitrogen.
 - Filter the reaction mixture to remove the catalyst. The catalyst can be recycled after appropriate regeneration.
 - The filtrate containing the hydrogenated intermediate is then carried forward to the next synthesis step (e.g., reduction with a reducing agent like NaBH₄ to yield **1,2,5-Pentanetriol**).^[1]
- Purification:
 - The crude **1,2,5-Pentanetriol** is purified, for example, by vacuum distillation or multi-stage molecular distillation to achieve the desired purity (e.g., >97%).^{[9][11]}

Visualizations



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